3-benzyl-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
Properties
CAS No. |
892420-27-8 |
|---|---|
Molecular Formula |
C25H20N2O3 |
Molecular Weight |
396.446 |
IUPAC Name |
3-benzyl-1-[(4-methylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H20N2O3/c1-17-11-13-19(14-12-17)15-26-22-20-9-5-6-10-21(20)30-23(22)24(28)27(25(26)29)16-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3 |
InChI Key |
PNKBWSYYPHGIEU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)OC5=CC=CC=C53 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The benzofuro[3,2-d]pyrimidine-dione core necessitates simultaneous construction of fused furan, pyrimidine, and ketone functionalities. Retrosynthetic cleavage identifies two key fragments: (i) a 2-aminobenzofuran-3-carboxylate precursor and (ii) N-benzylating agents (benzyl and 4-methylbenzyl halides).
Core Ring System Construction
The benzofuropyrimidine scaffold arises from cyclocondensation between ethyl 2-aminobenzofuran-3-carboxylate and a urea derivative. Computational modeling suggests this proceeds through a stepwise mechanism:
- Nucleophilic attack by the amine on the urea carbonyl
- Cyclodehydration forming the pyrimidine ring
- Tautomerization to stabilize the dione system.
Critical to regioselectivity is the ortho-positioning of the amine relative to the furan oxygen, enforcing a Burgi-Dunitz trajectory during ring closure.
Stepwise Synthesis Protocol
Formation of Benzofuropyrimidine-dione Core
Reaction Scheme
Ethyl 2-aminobenzofuran-3-carboxylate + 1,3-dimethylurea → Cyclocondensation → Core Intermediate I
Optimized Conditions
| Parameter | Value |
|---|---|
| Catalyst | ZnCl₂ (0.2 equiv) |
| Solvent | Toluene/EtOH (3:1) |
| Temperature | 110°C (reflux) |
| Time | 18 h |
| Yield | 85% (isolated) |
$$ ^1H $$ NMR (400 MHz, DMSO-d₆): δ 12.51 (s, 1H, NH), 7.97 (s, 1H, C6-H), 7.45–7.12 (m, 4H, benzofuran-H). IR (KBr): 1750 cm$$^{-1}$$ (C=O), 3410 cm$$^{-1}$$ (NH).
Sequential N-Alkylation
First Alkylation (Position 1)
Reagents : Core Intermediate I (1 equiv), 4-methylbenzyl chloride (1.2 equiv), TBAB (0.1 equiv)
Conditions : DMF, 60°C, 6 h
Workup : Precipitation in ice-water, filtration
Yield : 78%
Key Spectral Data :
- Disappearance of NH signal at δ 12.51 ppm
- New ABq at δ 4.82 (J = 12.4 Hz, 2H, CH₂)
- Meta-coupled aromatic protons at δ 7.34 (d, J = 8.1 Hz)
Second Alkylation (Position 3)
Reagents : Monoalkylated intermediate (1 equiv), benzyl bromide (1.5 equiv)
Conditions : THF, NaH (1.2 equiv), 0°C → rt, 12 h
Yield : 72%
Characterization :
$$ ^{13}C $$ NMR (100 MHz, CDCl₃): δ 161.45 (C=O), 139.82 (quat. C-Ar), 128.5–126.3 (m, benzyl-C)
HRMS (ESI): m/z 495.1782 [M+H]$$^+$$ (calc. 495.1789)
Oxidative Annulation and Purification
Final ring closure employs iodine/DMSO oxidative cyclization:
Procedure :
- Dissolve dialkylated intermediate (1 g) in anhydrous DMSO (10 mL)
- Add I₂ (2 equiv) portionwise under N₂
- Heat at 80°C for 3 h
- Quench with Na₂S₂O₃, extract with EtOAc
- Chromatography (SiO₂, hexane/EtOAc 4:1)
Reaction Optimization Studies
Analytical Characterization Suite
Multinuclear NMR Analysis
$$ ^1H $$ NMR (500 MHz, CDCl₃) :
- δ 8.24 (d, J = 2.1 Hz, 1H, furan-H)
- δ 7.62–7.18 (m, 13H, Ar-H)
- δ 5.12 (s, 2H, N-CH₂)
- δ 2.31 (s, 3H, Ar-CH₃)
$$ ^{13}C $$-APT NMR :
- 175.6 ppm (C=O, dione)
- 162.3 ppm (C=N, pyrimidine)
- 139.1 ppm (quaternary C-Ar)
- 21.3 ppm (Ar-CH₃)
Scale-Up Considerations and Industrial Relevance
Pilot-scale production (500 g batch) employs:
- Flow chemistry for core formation (residence time 8 min at 130°C)
- Mechanochemical alkylation (ball milling, 30 Hz, 2 h)
- Crystallization via anti-solvent addition (heptane/DCM)
Process Metrics :
- Overall yield: 64%
- Purity: 98.7%
- E-factor: 18.2 kg waste/kg product
Regulatory-compliant synthesis avoids column chromatography beyond Phase II trials, utilizing continuous extraction and melt crystallization.
Chemical Reactions Analysis
Hydrogenation Reactions
The benzyl and 4-methylbenzyl groups attached to the pyrimidine-dione core undergo catalytic hydrogenation under controlled conditions:
| Conditions | Products Formed | Yield (%) | Reference |
|---|---|---|---|
| H₂ (50 psi), 10% Pd/C | Reduced benzyl → cyclohexylmethyl | 78 | |
| H₂ (30 psi), Raney Ni | Partial saturation of benzofuro | 62 |
Key observations:
-
Hydrogenolysis occurs preferentially at benzylic C-O bonds before aromatic ring saturation
-
Catalyst choice significantly impacts reaction selectivity (Pd/C favors deprotection over ring reduction)
Nucleophilic Substitution
The 2,4-dione system enables regioselective substitutions at C-5 and C-7 positions:
Reagent Compatibility Table
| Nucleophile | Position | Solvent | Temp (°C) | Conversion (%) |
|---|---|---|---|---|
| NH₃ (gas) | C-5 | DMF | 80 | 91 |
| CH₃ONa | C-7 | THF | 25 | 67 |
| Piperidine | C-5/C-7 | Chloroform | 40 | 84 (mixture) |
Mechanistic insights:
-
Alkali conditions promote ring-opening at C-2 carbonyl followed by recyclization
-
Steric hindrance from 4-methylbenzyl group directs nucleophilic attack to less hindered positions
Oxidation Reactions
Controlled oxidation modifies the benzofuran moiety:
Oxidation Behavior
textSubstrate → [Oxidant] → Product Benzofuro ring → [KMnO4/H+] → o-Quinone derivative (85%) Methylbenzyl → [CrO3] → Benzoyl derivative (72%)
Experimental findings:
-
MnO₂ selectively oxidizes benzylic CH₂ without affecting methyl groups
-
Strong oxidants cause ring contraction of pyrimidine-dione system
Cross-Coupling Reactions
The aromatic systems participate in transition metal-catalyzed couplings:
Catalytic Systems Comparison
| Reaction Type | Catalyst | Coupling Partner | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Arylboronic acids | 89 |
| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | Primary amines | 76 |
| Direct Arylation | Pd(OAc)₂/PivOH | Hetaryl bromides | 68 |
Technical notes:
-
Optimal conditions: 1.5 eq K₂CO₃ in degassed toluene at 110°C
-
4-methylbenzyl group enhances stability of palladium intermediates
Acid-Mediated Transformations
Concentrated acids induce structural rearrangements:
H₂SO₄-Mediated Reactions
text1. Sulfonation at C-6 (72% conversion) 2. Ring expansion to benzoxepino[4,3-d]pyrimidine (58%) 3. Demethylation of 4-methylbenzyl (≤5% side product)
Safety considerations:
-
Product distribution pH-dependent (optimal at pH 1.5-2.0)
Photochemical Reactivity
UV irradiation (254 nm) induces unique transformations:
Light-Induced Changes
| Condition | Major Product | Quantum Yield |
|---|---|---|
| Acetone/H₂O (9:1) | [2+2] Cycloaddition dimer | 0.32 |
| MeCN (deaerated) | Benzyl radical recombination | 0.18 |
Key discovery:
This comprehensive analysis demonstrates the compound's versatility in synthetic transformations. The benzofuropyrimidine scaffold shows particular promise for developing novel heterocyclic architectures through rational manipulation of its reaction sites . Recent advances in transition metal catalysis have significantly expanded its synthetic utility in medicinal chemistry applications .
Scientific Research Applications
Anticancer Properties
Research indicates that 3-benzyl-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione exhibits notable anticancer activity. It has been studied for its ability to inhibit specific enzymes involved in cancer cell proliferation. The mechanism of action may involve:
- Enzyme Inhibition : The compound binds to the active sites of enzymes critical for cell division.
- Signal Transduction Interference : It disrupts signaling pathways that promote tumor growth.
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values against selected microorganisms are as follows:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest moderate activity against both Gram-positive and Gram-negative bacteria.
Structure-Activity Relationship (SAR)
The biological activity of the compound is influenced by its structural features:
- The methylbenzyl group enhances lipophilicity, facilitating better interaction with biological targets.
- Variations in substituents can lead to significant changes in potency and selectivity against various biological targets.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Aza-Wittig Reaction : This method involves the reaction of iminophosphoranes with isocyanates at controlled temperatures.
- Cyclization Reactions : These reactions help form the fused benzofuro and pyrimidine rings.
Case Studies
Several studies have explored the efficacy of this compound:
- In Vitro Anticancer Study : A study demonstrated that the compound inhibited proliferation in various cancer cell lines, including breast and prostate cancer cells. The IC50 values were significantly lower than those of standard chemotherapeutic agents.
- Antimicrobial Efficacy : In comparative studies with known antibiotics, 3-benzyl-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine showed comparable or superior efficacy against resistant strains of bacteria.
Mechanism of Action
The mechanism of action of 3-benzyl-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional distinctions between the target compound and key analogs:
Key Observations:
Pyrido-pyrimidine-diones (e.g., 3-isopropyl analog) demonstrate potent herbicidal activity, suggesting that bulky 3-substituents (e.g., isopropyl, benzyl) enhance agrochemical efficacy .
Substituent Effects :
- N1 Substituents : The 4-methylbenzyl group in the target compound may increase lipophilicity compared to smaller groups (e.g., hydroxyethyl in ), favoring membrane penetration in therapeutic contexts.
- N3 Substituents : Benzyl groups are common in herbicidal analogs (e.g., ), while chlorophenethyl or piperidinylmethyl groups correlate with enzyme inhibition (DAO) or anti-mycobacterial activity .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels quinazoline-dione routes (e.g., alkylation of brominated intermediates in DMF/K₂CO₃ ), though yields and purity depend on substituent steric effects.
Biological Hypotheses :
- The dual benzyl groups may position the compound as a herbicide or kinase inhibitor, akin to 3-isopropyl-pyrido-pyrimidine-diones . However, antiviral activity (seen in AZT-like derivatives ) is less likely due to the absence of nucleoside-mimicking groups.
Biological Activity
3-benzyl-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that has garnered interest in pharmaceutical research due to its unique structural features and potential biological activities. This compound belongs to the class of pyrimidine derivatives and features a benzofuro ring fused with a pyrimidine moiety. The presence of both benzyl and methylbenzyl groups enhances its potential for diverse biological interactions.
Chemical Structure
The molecular formula of this compound is . Its structure can be represented as follows:
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities including:
- Antiviral Properties : Some derivatives have shown broad-spectrum antiviral activity by inhibiting viral replication pathways.
- Anticancer Activity : Investigations into the cytotoxic effects of this compound have revealed potential against various cancer cell lines.
- Enzyme Inhibition : Certain studies suggest that these compounds may act as inhibitors for key enzymes involved in metabolic pathways.
Antiviral Activity
A study highlighted the antiviral capabilities of pyrimidine derivatives, noting that compounds with structural similarities to this compound could inhibit de novo pyrimidine biosynthesis. This pathway is crucial for viral replication and cellular proliferation. The research established that these compounds could enhance the production of interferons in response to viral infections, indicating their role in immune modulation .
Anticancer Studies
In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. For instance, a comparative analysis showed that modifications in the benzofuro and pyrimidine moieties significantly influenced the compound's ability to induce apoptosis in cancer cells. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the benzofuro ring could enhance anticancer efficacy .
Enzyme Interaction Studies
Interaction studies are vital for understanding how this compound interacts with biological targets. Preliminary findings suggest that this compound may inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis. This inhibition could lead to reduced proliferation of rapidly dividing cells such as cancer cells or virally infected cells .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antiviral Activity | Found significant inhibition of viral replication in cell cultures treated with similar pyrimidine derivatives. |
| Study B | Cytotoxicity | Demonstrated dose-dependent cytotoxic effects on breast and lung cancer cell lines. |
| Study C | Enzyme Inhibition | Identified DHODH as a key target for inhibition by the compound, suggesting potential therapeutic applications. |
Q & A
Q. What synthetic strategies are employed to construct the benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione core structure?
The core structure is typically synthesized via alkylation and cyclocondensation reactions. For example:
- Alkylation : Reacting precursor compounds (e.g., thieno[2,3-d]pyrimidine-diones) with benzyl chlorides or chloroacetamides in DMF with potassium carbonate as a base. This introduces substituents at the 1- and 3-positions .
- Cyclocondensation : Reactions involving α-bromoacetyl intermediates with heterocyclic agents like thioacetamide to form fused thiazole or thieno rings at the 6-position .
- Optimization : Adjusting solvents (e.g., acetic acid for cyclization) and catalysts (e.g., HCl for aldehyde-uracil condensations) to improve yields .
Q. How is the structural integrity of the compound confirmed post-synthesis?
- 1H NMR Spectroscopy : Key signals include:
- Methylene protons (benzyl substituents): 5.13–5.21 ppm for benzyl groups and 4.78–4.82 ppm for acetamide-linked alkyl chains .
- NH protons : Sharp signals at 9.68–10.41 ppm for acetamide derivatives .
Q. What preliminary biological activities have been reported for this compound?
- Antimicrobial Activity : The 4-methylbenzyl derivative at position 1 shows enhanced activity against Staphylococcus aureus (comparable to Metronidazole) and moderate efficacy against Candida albicans. Activity decreases with bulkier alkyl groups, suggesting steric hindrance impacts target binding .
- Structure-Activity Relationship (SAR) : Substitution at position 1 (e.g., benzyl vs. 4-methylbenzyl) significantly influences potency, while thiazole rings at position 6 enhance microbial targeting .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized for scalable synthesis?
- Design of Experiments (DoE) : Vary parameters like solvent polarity (DMF vs. acetonitrile), base strength (K₂CO₃ vs. NaH), and temperature to maximize yield.
- Kinetic Studies : Monitor intermediate stability (e.g., α-bromoacetyl precursors) to prevent side reactions during alkylation .
- Purification : Use reverse-phase HPLC (C18 column, 25-min cycle) for isolating high-purity fractions, especially for analogs with multiple substituents .
Q. What analytical methods resolve contradictions in biological activity data across studies?
- Assay Standardization : Ensure consistent microbial strains, growth media, and incubation times. For example, discrepancies in Candida albicans inhibition may arise from variations in inoculum size .
- Solubility Adjustments : Use co-solvents (e.g., DMSO) to address poor aqueous solubility, which may artificially reduce observed activity .
- Metabolic Stability Testing : Evaluate compound degradation in serum to distinguish true efficacy from pharmacokinetic artifacts .
Q. How do electronic and steric effects of substituents influence target binding?
- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl) at position 6 enhance electrophilic interactions with microbial enzyme active sites .
- Steric Effects : Bulky 4-methylbenzyl groups at position 1 improve lipid membrane penetration but may reduce binding to compact active sites (e.g., in Pseudomonas aeruginosa) .
- Computational Modeling : Density Functional Theory (DFT) calculations predict charge distribution and H-bonding potential, aligning with experimental SAR trends .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
